

Literature Review of Benzofuran Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	9-Hydroxyeriobofuran	
Cat. No.:	B593529	Get Quote

Absence of Specific Data on Eriobofuran Derivatives: An extensive search of the current literature did not yield specific information on "eriofofuran" or "eriobotryan" derivatives. Therefore, this technical guide will focus on the broader, yet highly relevant, class of benzofuran derivatives. This class of compounds is well-documented and showcases a wide range of biological activities and therapeutic potential, making it a subject of significant interest to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of benzofuran derivatives, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.

Biological Activities of Benzofuran Derivatives: A Quantitative Summary

The diverse biological activities of benzofuran derivatives have been quantified in numerous studies. The following tables present a summary of key findings.

Table 1: SIRT2 Inhibitory Activity of Novel Benzofuran Derivatives[1]



Compound	Substituent (R)	Substituent (X)	IC50 (μM) for SIRT2
7a	Н	F	8.42 ± 0.73
7b	Н	Cl	6.21 ± 0.52
7c	Н	Br	5.37 ± 0.41
7d	Н	CH3	9.15 ± 0.88
7e	Н	OCH3	3.81 ± 0.29
7f	OCH3	F	10.26 ± 0.95
7g	OCH3	Cl	7.53 ± 0.64
7h	OCH3	Br	6.88 ± 0.57
7i	OCH3	CH3	11.32 ± 1.03
7j	ОСН3	ОСН3	5.19 ± 0.46

This data highlights

the potential of

benzofuran

derivatives as

selective inhibitors of

Sirtuin 2, a key

enzyme implicated in

cellular regulation and

a target for

therapeutic

intervention.[1]

Table 2: Anti-inflammatory Properties of Benzofuran Derivatives from Penicillium crustosum[2]



Compound	IC50 (μM) for Nitric Oxide (NO) Inhibition
1	17.3
4	16.5

These findings demonstrate the antiinflammatory potential of naturally derived benzofurans by their ability to inhibit nitric oxide production in stimulated macrophages.[2]

Table 3: Tyrosinase Inhibitory Effects of N-phenylacetamide Linked Benzofurans[3]

Compound	IC50 (μM)
16h	0.39 ± 1.45
16f	0.76 ± 1.71
The potent tyrosinase inhibition by these derivatives suggests their potential application in dermatology and in the treatment of pigmentation disorders.[3]	

Table 4: Inhibition of Sortase A and Biofilm Formation by Benzofuran Cyanide Derivatives[3]



Compound	SrtA IC50 (μM)	Biofilm Formation IC50 (μM)
III-1	3.3 - 21.8	2.1 - 54.2
III-15	3.3 - 21.8	2.1 - 54.2
III-34	3.3 - 21.8	2.1 - 54.2
V-2	3.3 - 21.8	2.1 - 54.2

This data indicates the promise of benzofuran cyanide derivatives as antibacterial agents that can disrupt bacterial virulence and biofilm formation.[3]

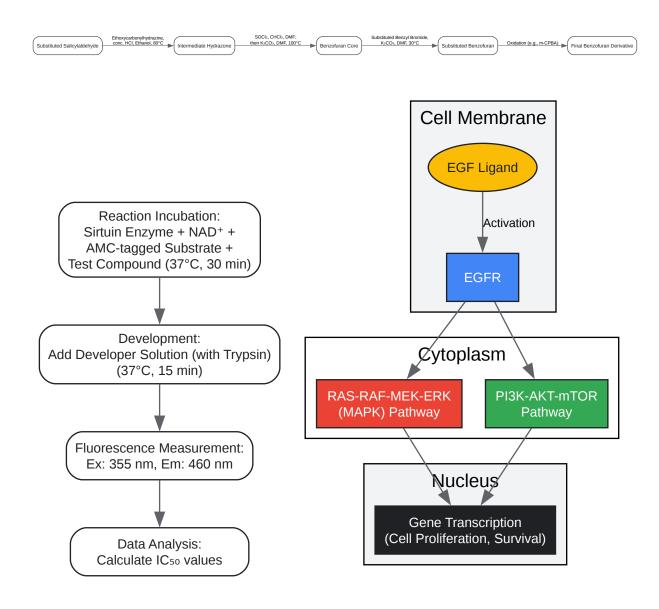
Key Experimental Protocols

This section outlines the methodologies for the synthesis and biological evaluation of benzofuran derivatives, providing a practical guide for laboratory research.

General Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives can be achieved through various routes. A common and adaptable method is illustrated below.[1]





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References

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